Benzotriazole, diethanolamine salt
Description
Environmental Distribution and Transport Dynamics
Benzotriazoles are characterized by high water solubility, high polarity, and a low octanol-water partition coefficient, which contributes to their mobility within aquatic environments. researchgate.net Their resistance to biodegradation and limited tendency to sorb to particulate matter further facilitates their transport. researchgate.netresearchgate.net
Benzotriazoles are widely detected in various aquatic systems. nih.gov Their presence is largely attributed to discharges from municipal wastewater treatment plants (WWTPs), where they are insufficiently removed. nih.gov
Studies have documented the presence of benzotriazoles in:
Wastewater: The use of benzotriazoles in dishwasher detergents is a significant source of these compounds in municipal wastewater. researchgate.net
Surface Water: Benzotriazoles are considered among the most abundant individual water pollutants. researchgate.net For instance, a study of Swiss rivers revealed a maximum benzotriazole (B28993) concentration of 6.3 µg/L in the Glatt River. researchgate.net In German rivers, total benzotriazole concentrations have been found to range from 200 to 1250 ng/L. ferrybox.eu Research near an Ohio airpark detected tolyltriazole (B104456) (a mix of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) concentrations ranging from 0.346 to 51.87 µg/L in nearby creeks. wright.edu
Groundwater: Benzotriazole and tolyltriazole have been detected in groundwater near airport de-icing platforms. mst.dk One investigation found benzotriazole concentrations of approximately 30 µg/L and tolyltriazole concentrations between 160 to 180 µg/l in groundwater near Kastrup Airport in Denmark. mst.dk
Marine Environments: Benzotriazoles have been detected in the North Sea, with total concentrations ranging from 1.7 to 40 ng/L in coastal areas. ferrybox.eu
Table 1: Concentration of Benzotriazoles in Various Aquatic Environments
| Environment | Compound | Concentration Range | Location |
| River Water | Benzotriazole | Up to 6.3 µg/L | Glatt River, Switzerland researchgate.net |
| River Water | Total Benzotriazoles | 200 - 1250 ng/L | German Rivers ferrybox.eu |
| Creek Water | Tolyltriazole | 0.346 - 51.87 µg/L | Near Ohio Airpark, USA wright.edu |
| Groundwater | Benzotriazole | ~30 µg/L | Kastrup Airport, Denmark mst.dk |
| Groundwater | Tolyltriazole | 160 - 180 µg/L | Kastrup Airport, Denmark mst.dk |
| Seawater | Total Benzotriazoles | 1.7 - 40 ng/L | North Sea ferrybox.eu |
Due to their lipophilic nature, certain benzotriazole derivatives, particularly UV stabilizers, exhibit a strong potential for accumulation in sediments and sewage sludge. researchgate.net Concentrations of benzotriazole UV stabilizers have been reported to reach up to 216.2 µg/g in sediment and sludge. researchgate.net However, the high water solubility of the parent benzotriazole compound limits its sorption to soil and sediments. researchgate.net While some studies have attempted to examine the presence of benzotriazoles in sediment samples near airports, the results have been inconclusive. wright.edu
The release of benzotriazoles into the environment can lead to their presence in the atmosphere. researchgate.net They have been detected in outdoor air, particularly in industrial areas. mdpi.com While benzotriazoles have a low vapor pressure, their presence in atmospheric particulate matter suggests that atmospheric transport can be a pathway for their distribution. researchgate.netmdpi.com
Environmental Transformation Pathways
Benzotriazoles are generally resistant to degradation, which contributes to their persistence in the environment. researchgate.net However, they can undergo transformation through biodegradation and photodegradation under specific conditions.
Benzotriazoles are known to be recalcitrant to biodegradation. nih.gov Conventional wastewater treatment processes, which rely on microbial activity, are often ineffective at removing these compounds. researchgate.netresearchgate.net Their resistance to breakdown allows them to pass through treatment facilities and enter aquatic environments. researchgate.net
Photodegradation appears to be a more significant transformation pathway for benzotriazoles compared to biodegradation. nih.gov
Direct Photolysis: Benzotriazole can be degraded by UV irradiation, particularly at pH values below 7. nih.gov One study showed that approximately 65% of benzotriazole was degraded at a UV dose of 320 mWs/cm², and nearly 90% at 1070 mWs/cm². nih.gov However, direct photolysis does not typically lead to complete mineralization of the compound but rather transforms it into other products, such as aniline (B41778) and phenazine. nih.gov
Indirect Photodegradation: The presence of other substances, known as photosensitizers, can enhance the photodegradation of benzotriazoles. csic.es Chromophoric dissolved organic matter (CDOM), naturally present in aquatic environments, can absorb sunlight and produce reactive species that contribute to the breakdown of these compounds. csic.es
Hydrolysis: Information specifically on the hydrolytic degradation of benzotriazole, diethanolamine (B148213) salt is limited in the provided search results. However, the initial step in an aqueous environment would be the dissociation of the salt into benzotriazole and diethanolamine.
Structure
2D Structure
Properties
CAS No. |
64601-09-8 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2H-benzotriazole;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2 |
InChI Key |
ICMXLULYJOYALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.C(CO)NCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Synthesis of Benzotriazole (B28993) and Diethanolamine (B148213) Precursors
Benzotriazole is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a triazole ring. gsconlinepress.com Its synthesis can be achieved through various methods, with a significant focus on regioselectivity, which is crucial for determining the final properties of its derivatives.
The classical and most direct method for synthesizing the benzotriazole scaffold is the cyclocondensation of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid. gsconlinepress.comgsconlinepress.comorgsyn.org This reaction proceeds through the formation of a monodiazonium derivative, which then undergoes spontaneous intramolecular cyclization. ijariie.comyoutube.com While effective, advanced methodologies have been developed to afford greater control and efficiency.
Recent advancements in regioselective synthesis include:
Solvent-Free N-Alkylation: An efficient and environmentally friendly method for the highly regioselective N-alkylation of benzotriazole uses a combination of SiO2, K2CO3, and tetrabutylammonium (B224687) bromide (TBAB) under either thermal or microwave conditions. gsconlinepress.comijariie.comresearchgate.net This approach typically yields 1-alkyl benzotriazoles with high selectivity and in shorter reaction times. gsconlinepress.com
Palladium-Catalyzed Reactions: A 1,7-palladium migration-cyclization-dealkylation sequence has been shown to produce benzotriazoles with high yields and excellent regioselectivity. organic-chemistry.org Another palladium-catalyzed method involves the C-H activation of aryl triazene (B1217601) compounds, followed by intramolecular amination to yield 1-aryl-1H-benzotriazoles. organic-chemistry.org
[3+2] Cycloaddition: The cycloaddition of azides to benzynes provides a rapid and mild route to a variety of substituted and functionalized benzotriazoles. organic-chemistry.org
Table 1: Comparison of Selected Synthetic Methods for Benzotriazole Scaffolds
| Method | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Classical Cyclocondensation | o-phenylenediamine, NaNO₂, Acetic Acid | Direct, one-pot synthesis; spontaneous cyclization. | gsconlinepress.comgsconlinepress.comorgsyn.org |
| Solvent-Free N-Alkylation | SiO₂, K₂CO₃, TBAB, Microwave/Thermal | High regioselectivity for N-1 position, green approach. | gsconlinepress.comijariie.comresearchgate.net |
| Palladium-Migration | Pd(OAc)₂ | High yield and regioselectivity for N-1 aryl derivatives. | organic-chemistry.org |
| [3+2] Cycloaddition | Azides, Benzynes | Mild conditions, rapid access to functionalized benzotriazoles. | organic-chemistry.org |
Diethanolamine (DEA) is an organic compound that contains both a secondary amine and two primary alcohol (hydroxyl) functional groups. Its derivatization is often performed for analytical purposes, but the strategies highlight the reactivity of these functional groups, which is pertinent to its role in salt formation.
Common derivatization strategies involve reactions at the hydroxyl and amine groups:
Trifluoroacetylation: Diethanolamine can be derivatized using trifluoroacetic anhydride (B1165640) (TFAA). shd-pub.org.rsresearchgate.net This method is rapid and quantitative, converting the hydroxyl groups into trifluoroacetyl esters, which enhances volatility for gas chromatography analysis. shd-pub.org.rsresearchgate.net
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms in the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. shd-pub.org.rs
Complexation with Dansyl Chloride: In a micellar medium, diethanolamine can form a complex with dansyl chloride, a reagent that reacts with primary and secondary amines. rsc.org
Reaction with Anhydrides: Diethanolamine can be reacted with anhydrides like maleic anhydride in the presence of a base to form more complex derivatives, demonstrating the reactivity of its nucleophilic nitrogen atom. google.com
These derivatization reactions underscore the chemical nature of diethanolamine as both a nucleophile and a base, with the lone pair of electrons on the nitrogen atom being readily available for chemical reactions, including proton abstraction from an acid like benzotriazole.
Formation of Benzotriazole, Diethanolamine Salt
The formation of the target compound, this compound, is a direct consequence of the chemical properties of its precursors. Benzotriazole acts as a weak acid, while diethanolamine functions as a base.
The synthesis of the salt is an acid-base reaction. The benzotriazole molecule possesses an acidic proton on one of the nitrogen atoms of the triazole ring. ijariie.com Diethanolamine, with its secondary amine functionality, acts as a Brønsted-Lowry base.
The pathway involves the following steps:
Proton Abstraction: The lone pair of electrons on the nitrogen atom of diethanolamine abstracts the acidic N-H proton from the benzotriazole molecule.
Ion Formation: This proton transfer results in the formation of two ionic species: the benzotriazolide anion and the protonated diethanolamine cation (diethanolammonium ion).
Ionic Complexation: The final salt is formed through the electrostatic attraction between the negatively charged benzotriazolide anion and the positively charged diethanolammonium cation.
The resulting compound is an ionic complex, where the two components are held together by ionic bonds rather than covalent bonds. A patent related to a derivative product confirms that benzotriazole and diethanolamine can be reacted directly, often with heating, to form a product. google.com
While specific literature on the optimization of this compound is not extensively detailed, the optimization of similar organic salt formations and related benzotriazole reactions provides a framework for the key parameters. researchgate.net
A patent for a Mannich-type reaction involving benzotriazole, diethanolamine, and formaldehyde (B43269) suggests relevant conditions that can be adapted for simple salt formation. google.com Key parameters for optimization include:
Stoichiometry: The molar ratio of the reactants is critical. For a simple acid-base salt, a 1:1 molar ratio of benzotriazole to diethanolamine is theoretically ideal. Adjusting this ratio can be used to drive the reaction to completion and maximize the yield. A patent for a related derivative explores molar ratios of benzotriazole to diethanolamine from 1:1 to 1.5:1. google.com
Temperature: Salt formation is typically an exothermic process that can often proceed at room temperature. However, gentle heating, for instance to 85-110 °C as seen in related syntheses, can ensure the dissolution of solid benzotriazole and increase the reaction rate to ensure completion. google.com
Reaction Time: The duration of the reaction must be sufficient for the proton transfer to reach equilibrium. In related preparations, heating for a period of 3 to 10 hours is suggested to ensure the reaction is complete. google.com
Solvent: The choice of solvent is crucial. An ideal solvent would dissolve both reactants but potentially cause the resulting salt to precipitate, facilitating its isolation. Alternatively, the reaction could be run without a solvent by melting the reactants together.
Table 2: Key Parameters for Optimization of Salt Synthesis
| Parameter | Considerations | Typical Range/Value | Reference |
|---|---|---|---|
| Molar Ratio (BTA:DEA) | Affects yield and reaction completion. | 1:1 to 1.5:1 | google.com |
| Temperature | Influences reaction rate and solubility. | Room Temp. to 110 °C | google.com |
| Reaction Time | Ensures reaction goes to completion. | 3 - 10 hours | google.com |
| Solvent | Affects reaction medium and product isolation. | Varies (including solvent-free) | gsconlinepress.comijariie.com |
Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve efficiency.
Solvent-Free Synthesis: A significant green approach is to conduct the reaction without a solvent. Since diethanolamine is a liquid at room temperature, it is plausible that solid benzotriazole could be dissolved directly in it with gentle heating to form the salt. This method would have high atom economy and eliminate solvent waste. Solvent-free methods for synthesizing benzotriazole derivatives have proven successful. gsconlinepress.comijariie.comresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation, as demonstrated in the regioselective N-alkylation of benzotriazole, can dramatically reduce reaction times and energy consumption compared to conventional heating. gsconlinepress.com This could potentially be applied to the salt formation step.
By integrating these green methodologies, the synthesis of this compound can be made more sustainable and efficient, aligning with modern chemical manufacturing standards.
Post-Synthetic Modifications and Functionalization of the Salt Complex
The this compound, an ionic complex formed between the acidic benzotriazole and the basic diethanolamine, presents a unique molecular scaffold for further chemical elaboration. Post-synthetic modifications can be targeted at either the benzotriazole ring, the diethanolamine moiety, or the non-covalent nature of the salt itself. These modifications are pivotal for tailoring the compound's properties and for its integration into more complex molecular or supramolecular systems.
Strategies for Covalent and Non-Covalent Functionalization
Functionalization of the this compound complex can be approached through both covalent and non-covalent strategies. The choice of method depends on the desired final properties and the intended application of the functionalized molecule.
Covalent Functionalization:
Covalent modifications involve the formation of new, stable chemical bonds on either the benzotriazole or diethanolamine component of the salt. While direct functionalization of the pre-formed salt is challenging due to potential disruption of the ionic interaction, functionalization of the individual components prior to salt formation is a common and effective strategy.
The benzotriazole ring is amenable to a variety of functionalization reactions. For instance, the nitrogen atoms of the triazole ring can be substituted, or the benzene ring can undergo electrophilic substitution, although the latter is less common. Denitrogenative functionalization of benzotriazoles represents a powerful method for creating diverse derivatives. sorbonne-universite.fr This can involve transition-metal-catalyzed coupling reactions such as cyclization, borylation, alkenylation, alkylation, and carbonylation. sorbonne-universite.fr
A notable example of a related covalent modification strategy is described in the patent literature, where benzotriazole is first reacted with an alkyl or alkenyl succinic anhydride. The resulting product is then neutralized with an amine, such as an alkanolamine, to form a salt. This approach first covalently modifies the benzotriazole to introduce a carboxylic acid group, which then participates in the acid-base reaction with the amine.
The diethanolamine component of the salt offers two hydroxyl groups that are prime targets for covalent modification through esterification or etherification reactions. These reactions would typically be performed on the free diethanolamine before its use in the salt formation to avoid competing reactions with the acidic proton of benzotriazole.
Non-Covalent Functionalization:
Non-covalent functionalization strategies leverage intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions to associate the this compound with other molecules. The benzotriazole moiety, with its aromatic ring system and nitrogen atoms, is particularly adept at participating in these types of interactions.
The following table summarizes potential functionalization strategies:
| Functionalization Type | Target Moiety | Potential Reaction/Interaction | Resulting Structure |
| Covalent | Benzotriazole | Reaction with succinic anhydride, then salt formation | Carboxylic acid derivative of benzotriazole salt |
| Diethanolamine | Esterification of hydroxyl groups before salt formation | Diester of diethanolamine as the cation | |
| Non-Covalent | Benzotriazole | π-π stacking with other aromatic systems | Supramolecular assembly |
| Diethanolamine | Hydrogen bonding with suitable acceptors | Extended hydrogen-bonded network | |
| Entire Salt Complex | Coordination with metal ions | Metal-organic framework |
Incorporation into Larger Molecular Systems
The functionalized or unfunctionalized this compound can be incorporated into larger molecular systems, such as polymers or supramolecular assemblies, to impart specific properties to the resulting material.
One established method for incorporating benzotriazole derivatives into larger systems is through polymer-supported synthesis. Benzotriazole can be chemically anchored to a polymer backbone, such as a Merrifield resin or polyethylene (B3416737) glycol (PEG). acs.org These polymer-supported benzotriazoles have been successfully employed as catalysts in organic reactions. acs.org A similar approach could be envisioned for the this compound, where either the benzotriazole or diethanolamine portion is linked to a polymer chain. This would result in a polymer with pendant salt units, which could find applications as polymeric corrosion inhibitors or ion-exchange resins.
The ability of benzotriazole derivatives to participate in the formation of supramolecular networks also opens up possibilities for the creation of crystalline materials, such as metal-organic frameworks (MOFs), with the this compound as a component. The diethanolamine cation could act as a counterion within the pores of a framework built from benzotriazole-based ligands and metal ions, or it could participate directly in the framework construction through hydrogen bonding.
The table below outlines potential approaches for incorporating the salt complex into larger systems.
| System Type | Incorporation Strategy | Potential Application |
| Polymer | Grafting of benzotriazole or diethanolamine to a polymer backbone, followed by salt formation | Polymeric corrosion inhibitor, ion-exchange resin |
| Supramolecular Assembly | Use of the salt as a building block in crystal engineering | Functional materials with tailored optical or electronic properties |
| Metal-Organic Framework | Incorporation as a ligand, counterion, or guest molecule | Gas storage, catalysis, sensing |
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques
Structural elucidation of Benzotriazole (B28993), diethanolamine (B148213) salt relies on a combination of spectroscopic techniques that provide detailed information about its molecular architecture. As a salt, it is an ionic compound formed from the protonation of the basic diethanolamine by the acidic benzotriazole. This interaction is key to interpreting the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Benzotriazole, diethanolamine salt, NMR analysis would involve examining the spectra of both the benzotriazole and diethanolamine moieties.
In the ¹H NMR spectrum, the aromatic protons of the benzotriazole ring would typically appear in the downfield region, generally between 7.0 and 8.0 ppm. chemicalbook.com The N-H proton of the benzotriazole ring is acidic and, in the presence of diethanolamine, will protonate the amine group. The protons of the diethanolamine moiety would be observed as distinct signals. The methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂-OH) and the methylene protons adjacent to the amino group (-CH₂-NH₂⁺-) would exhibit characteristic chemical shifts. hmdb.cahmdb.cachemicalbook.com The formation of the salt would lead to a downfield shift of the protons on the diethanolamine part, particularly those close to the newly formed ammonium (B1175870) center, due to the deshielding effect of the positive charge.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the benzotriazole ring would be found in the range of approximately 110 to 145 ppm. chemicalbook.comcontaminantdb.ca The carbon atoms of diethanolamine would appear in the upfield region, with the carbons bonded to the oxygen and nitrogen atoms showing distinct chemical shifts. chemicalbook.comhmdb.ca Similar to ¹H NMR, the carbon signals of the diethanolamine portion would be expected to shift upon salt formation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzotriazole and Diethanolamine
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
| Benzotriazole | ¹H | ~7.47, ~7.95 | CDCl₃ |
| ¹³C | ~110, ~120, ~125, ~145 | CDCl₃ | |
| Diethanolamine | ¹H | ~2.7 (CH₂N), ~3.6 (CH₂O) | CDCl₃ |
| ¹³C | ~51 (C-N), ~61 (C-O) | CDCl₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique. In positive ion mode, one would expect to observe the protonated diethanolamine cation [DEA+H]⁺ and potentially the ion pair [Benzotriazole-H]⁻[DEA+H]⁺. In negative ion mode, the deprotonated benzotriazole anion [BTA-H]⁻ would be detected.
High-resolution mass spectrometry (HR-MS) would allow for the precise determination of the mass-to-charge ratio (m/z) of these ions, which can be used to confirm their elemental composition. massbank.eu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information. For instance, the fragmentation of the benzotriazole anion would likely involve the loss of N₂. The diethanolamine cation would be expected to fragment through the loss of water or ethylene (B1197577) oxide. nist.gov
Table 2: Expected Ions in Mass Spectrometry of this compound
| Ion | Formula | Exact Mass (m/z) | Ionization Mode |
| [Benzotriazole-H]⁻ | C₆H₄N₃⁻ | 118.0409 | Negative |
| [Diethanolamine+H]⁺ | C₄H₁₂NO₂⁺ | 106.0868 | Positive |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The formation of the diethanolamine salt of benzotriazole leads to characteristic changes in the vibrational spectra of both components.
In the IR spectrum of benzotriazole, a broad band associated with the N-H stretching vibration is typically observed around 3000 cm⁻¹. researchgate.netresearchgate.netjocpr.comchemicalbook.com Upon salt formation, this band would disappear, and new bands corresponding to the N-H stretching of the protonated amine (DEAH⁺) would appear in the region of 2400-2800 cm⁻¹. The spectrum of diethanolamine shows characteristic bands for O-H and C-N stretching. researchgate.netjconsortium.comchemicalbook.com The bending vibrations of the aromatic C-H bonds and the triazole ring of benzotriazole are also identifiable. nih.gov
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring vibrations of benzotriazole would give rise to strong Raman signals.
Table 3: Key IR Absorption Bands (cm⁻¹) for Benzotriazole and Diethanolamine
| Compound | Functional Group | Approximate Wavenumber (cm⁻¹) |
| Benzotriazole | N-H stretch | ~3000 (broad) |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C stretch (aromatic) | 1600-1450 | |
| Diethanolamine | O-H stretch | ~3350 (broad) |
| N-H stretch | ~3280 | |
| C-H stretch (aliphatic) | 2950-2850 | |
| C-N stretch | 1150-1050 |
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification.
Liquid Chromatography-Mass Spectrometry (LC/MS) Applications
Liquid chromatography-mass spectrometry (LC/MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net Reversed-phase liquid chromatography would be a common approach, where the separation is based on the polarity of the analytes. Due to its ionic nature, the salt would have a relatively low retention time on a non-polar stationary phase.
The use of a mass spectrometer as a detector allows for the unambiguous identification and quantification of the compound. nih.gov By monitoring the specific m/z values of the benzotriazole anion and the diethanolamine cation, high selectivity can be achieved even in complex matrices. wright.edu
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Species
Gas chromatography-mass spectrometry (GC/MS) is generally suitable for volatile and thermally stable compounds. While benzotriazole itself can be analyzed by GC/MS, the diethanolamine salt is non-volatile and would require derivatization to increase its volatility before analysis. Derivatization reactions, such as silylation, could be employed to convert the hydroxyl and amino groups into less polar and more volatile derivatives. However, this adds complexity to the analytical procedure. Therefore, LC/MS is often the preferred method for the direct analysis of such salts.
Advanced Sample Preparation Techniques for Complex Matrices
The accurate analysis of this compound, especially when present in intricate matrices such as lubricants, coolants, or environmental samples, is critically dependent on effective sample preparation. The goal is to isolate and concentrate the analyte, removing interfering substances that could compromise analytical results. Modern techniques have evolved to be faster, more efficient, and require smaller sample volumes.
For aqueous samples containing this compound, advanced microextraction methods are particularly relevant. Techniques such as air-assisted liquid-liquid microextraction (AALLME) and bar adsorptive microextraction (BAµE) have demonstrated high recovery rates and preconcentration factors for benzotriazole derivatives. researchgate.netsemanticscholar.org These methods utilize minimal amounts of organic solvents, aligning with green chemistry principles. researchgate.net For instance, AALLME involves the dispersion of an extraction solvent in an aqueous sample with the aid of air bubbles, increasing the surface area for mass transfer and accelerating the extraction process.
In the context of complex matrices, solid-phase extraction (SPE) remains a robust and widely used technique. researchgate.net For the analysis of benzotriazole compounds, SPE cartridges packed with suitable sorbents can effectively trap the analyte, while allowing the unwanted matrix components to pass through. The selection of the sorbent and elution solvent is crucial for achieving high recovery and purity.
The integration of these sample preparation steps with analytical instrumentation, often in an automated, online fashion, can significantly enhance throughput and reduce the potential for human error. chromatographyonline.com
Interactive Data Table: Comparison of Sample Preparation Techniques for Benzotriazole Derivatives
| Technique | Principle | Advantages | Common Matrices |
| Air-Assisted Liquid-Liquid Microextraction (AALLME) | Dispersion of an extraction solvent in an aqueous sample using air bubbles to enhance mass transfer. | Fast, high enrichment factor, low solvent consumption. researchgate.net | Environmental waters. researchgate.net |
| Bar Adsorptive Microextraction (BAµE) | Use of a coated stir bar to adsorb analytes from a sample, followed by thermal or liquid desorption. | Simple, effective for trace analysis. semanticscholar.org | Aqueous solutions. semanticscholar.org |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase (sorbent) and a liquid phase. | High selectivity, good for complex matrices. researchgate.net | Wastewater, industrial fluids. researchgate.net |
Electrochemical and Surface Analysis Techniques
Electrochemical and surface analysis techniques are indispensable for elucidating the mechanisms by which this compound, interacts with metal surfaces to form protective films. These methods provide insights into the interfacial properties, crystalline nature, and morphology of the resulting surface layers.
Electrochemical Impedance Spectroscopy (EIS) in Interfacial Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interface between a metal substrate and its environment, particularly in the presence of corrosion inhibitors like this compound. By applying a small amplitude AC potential over a range of frequencies, EIS can model the interface as an equivalent electrical circuit, providing quantitative data on the properties of the protective film.
In studies of benzotriazole on copper, EIS measurements typically show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor. jmatman.orgresearchgate.net The increase in Rct indicates a slowing of the corrosion reactions, while the decrease in Cdl is attributed to the adsorption of the inhibitor molecules and the formation of a dielectric film on the metal surface. researchgate.net Dynamic EIS (DEIS) can further monitor these changes in real-time, offering insights into the kinetics of film formation. jmatman.orgjmatman.orgresearchgate.net
The analysis of EIS data for a system containing this compound would involve fitting the impedance spectra to an appropriate equivalent circuit. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the interface. The polarization resistance (Rp), which is inversely proportional to the corrosion rate, can be derived from these parameters.
Interactive Data Table: Typical EIS Parameters for Inhibited Metal Surfaces
| Parameter | Description | Indication of Inhibition |
| Rct (Charge Transfer Resistance) | Resistance to the transfer of charge at the metal/electrolyte interface. | Increases with inhibitor effectiveness. jmatman.org |
| Cdl (Double-Layer Capacitance) | Capacitance of the electrical double layer at the interface. | Decreases as the inhibitor film forms. researchgate.net |
| Rp (Polarization Resistance) | Overall resistance of the electrode to oxidation. | Increases with better corrosion protection. researchgate.net |
| CPE (Constant Phase Element) | Represents a non-ideal capacitor, often used to model rough or inhomogeneous surfaces. | Changes in CPE parameters can indicate film formation and changes in surface properties. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Formed Films
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. When this compound, forms a protective film on a metal surface, XRD can be used to analyze the structure of this film. The technique involves directing X-rays at the surface and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a fingerprint of the crystalline phases present.
For benzotriazole-based films on copper, XRD studies have helped to identify the formation of a Cu(I)-BTA complex. researchgate.net The presence of specific diffraction peaks corresponding to this complex confirms its formation and can provide information about its preferred orientation on the substrate. In the case of a composite coating containing benzotriazole, Grazing Incidence XRD (GIXRD) can be particularly useful for analyzing the thin surface layer without significant interference from the bulk substrate. researchgate.net
An XRD analysis of a film formed from this compound, would aim to identify the crystalline phases present, their lattice parameters, and any preferential crystallographic orientation. This information is crucial for understanding the structure-property relationships of the protective layer.
Scanning Electron Microscopy (SEM) for Surface Morphology Examination
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology of materials at high magnification. In the context of corrosion inhibition, SEM is used to examine the changes in the surface topography of a metal before and after treatment with an inhibitor like this compound.
SEM images can reveal the effectiveness of the inhibitor in preventing corrosive attack. A well-protected surface will appear smoother and less pitted compared to an untreated surface exposed to a corrosive environment. iaea.org When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition maps of the surface, confirming the presence and distribution of elements from the inhibitor molecule (e.g., nitrogen from the triazole ring) within the protective film. researchgate.net
Studies on copper surfaces treated with benzotriazole have shown that the inhibitor forms a protective layer that mitigates the formation of corrosion products. iaea.org SEM analysis of a surface treated with this compound, would focus on assessing the uniformity and integrity of the formed film and its ability to prevent morphological changes associated with corrosion.
Mechanistic Investigations and Theoretical Chemistry Studies
Elucidation of Formation Mechanisms
The formation of benzotriazole (B28993), diethanolamine (B148213) salt is fundamentally an acid-base reaction between benzotriazole, which is weakly acidic, and diethanolamine, a weak base.
The synthesis of the benzotriazole core itself typically involves the diazotization of o-phenylenediamine (B120857) with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium like acetic acid. vurup.skslideshare.netyoutube.com This reaction proceeds through the formation of a monodiazonium salt intermediate, which then undergoes intramolecular cyclization to yield the stable triazole ring of benzotriazole. youtube.com
The subsequent reaction to form the diethanolamine salt is a straightforward proton transfer. Benzotriazole (BTAH) donates a proton from one of its triazole nitrogen atoms to the nitrogen atom of diethanolamine (DEA).
Reaction: BTAH + DEA ⇌ [BTA]⁻[DEAH]⁺
This equilibrium results in the formation of the benzotriazolate anion ([BTA]⁻) and the diethanolammonium cation ([DEAH]⁺). Research on the reactions of benzotriazole with other aliphatic primary amines and formaldehyde (B43269) has shown that various adducts can be formed, depending on the molar ratios of the reactants and steric factors. rsc.orgresearchgate.net While not a direct analogue, this works highlights the reactivity of the N-H proton in benzotriazole and its susceptibility to reaction with amines.
The choice of solvent plays a significant role in the formation of benzotriazole, diethanolamine salt. The reaction is often carried out in aqueous media or polar organic solvents. rsc.orgresearchgate.netCurrent time information in Bangalore, IN. A polar solvent helps to stabilize the resulting ionic salt through solvation of the cation and anion. The use of water or alcohols can facilitate the proton transfer by acting as a medium for the dissociation of benzotriazole and the protonation of diethanolamine.
While the salt formation itself is a spontaneous acid-base reaction that typically does not require a catalyst, the initial synthesis of benzotriazole can be influenced by the acidic catalyst used (e.g., acetic acid), which is necessary for the generation of the diazotizing agent, nitrous acid, in situ. vurup.skyoutube.com The rate of this initial reaction is dependent on factors such as temperature and the concentration of the acid. vurup.sk
Adsorption and Interaction Mechanisms
The primary application of benzotriazole and its salts is as a corrosion inhibitor, a function that is intrinsically linked to its ability to adsorb onto metal surfaces and form a protective layer. The diethanolamine salt of benzotriazole is expected to exhibit similar, and potentially enhanced, inhibitive properties.
The adsorption of benzotriazole and its derivatives on metal surfaces is often analyzed using adsorption isotherm models to understand the relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. byjus.com
Langmuir Adsorption Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govyoutube.comyoutube.com It has been applied to describe the adsorption of benzotriazole on various metals, suggesting that at certain concentrations, a complete monolayer of the inhibitor can form on the surface. researchgate.net
Freundlich Adsorption Isotherm : This empirical model is often used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. nih.govyoutube.comyoutube.com In some cases, the adsorption of benzotriazole has been found to fit the Freundlich isotherm, indicating the complexity of the metal surface and the different types of interactions that can occur. researchgate.net
The choice of the most suitable isotherm depends on the specific metal, the corrosive environment, and the concentration of the inhibitor. The presence of the diethanolammonium cation could influence the adsorption process, potentially favoring models that account for multilayer formation or electrostatic interactions.
The interaction between the benzotriazole moiety and a metal surface can be categorized as either physisorption or chemisorption.
Physisorption : This involves weaker, long-range van der Waals forces and electrostatic interactions. In the context of this compound, the protonated diethanolamine cation could be physically adsorbed on a negatively charged metal surface. Quantum chemical studies on protonated benzotriazole species suggest they are more likely to adsorb physically. researchgate.net
Chemisorption : This is a stronger interaction involving the formation of chemical bonds (covalent or coordinate) between the inhibitor molecule and the metal surface atoms. researchgate.net Density Functional Theory (DFT) calculations have shown that benzotriazole can chemisorb on metal surfaces, such as copper, through the nitrogen atoms of the triazole ring. researchgate.netacs.org This chemisorption leads to the formation of a stable, protective film. The molecule-surface bond length is a key indicator, with chemisorption typically occurring at distances of about 2 Å, while physisorption occurs at around 3 Å. researchgate.net
Both processes can occur simultaneously, and the dominant mechanism can depend on factors like the surface charge of the metal and the chemical nature of the surrounding medium.
A critical aspect of the corrosion inhibition mechanism of benzotriazole is the formation of a polymeric complex film at the metal interface. researchgate.netmdpi.com This is particularly well-documented for copper surfaces.
Upon adsorption, the benzotriazole molecule can lose its acidic proton, and the resulting benzotriazolate anion forms a complex with the metal ions (e.g., Cu(I)). mdpi.comnih.gov This results in a stable, insoluble [Cu(I)-BTA]n polymeric film that acts as a barrier to corrosive agents. researchgate.netmdpi.com X-ray photoelectron spectroscopy (XPS) studies have confirmed the presence of such complex films on copper surfaces treated with benzotriazole. imim.plmdpi.com
Quantum Chemical and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics simulations provide valuable insights into the electronic structure and interfacial behavior of corrosion inhibitors. While specific studies on this compound are not extensively available in public literature, the behavior of the parent molecule, benzotriazole, and related derivatives has been the subject of numerous theoretical investigations. These studies offer a framework for understanding the potential mechanisms of the diethanolamine salt.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For corrosion inhibitors, DFT calculations can elucidate the distribution of electron density, which is critical for understanding how the molecule interacts with a metal surface.
Table 1: Representative Calculated Electronic Properties of Benzotriazole and Related Molecules from DFT Studies
| Compound | Method | Basis Set | Dipole Moment (Debye) | Source |
| Benzotriazole | DFT/B3LYP | 6-31G(d,p) | 4.15 | researchgate.net |
| 1-Hydroxybenzotriazole | DFT/B3LYP | 6-31G(d,p) | 2.89 | |
| Tolyltriazole (B104456) | DFT/B3LYP | 6-31G(d,p) | 3.98 |
Note: The data in this table is for benzotriazole and its derivatives and is intended to be representative. Specific values for this compound are not available in the cited literature.
Molecular dynamics simulations are employed to model the behavior of molecules at interfaces, such as the interaction of a corrosion inhibitor with a metal surface in an aqueous environment. These simulations can provide a dynamic picture of the adsorption process and the stability of the protective film.
MD simulations for benzotriazole on copper surfaces have revealed that the molecule tends to adsorb in a planar orientation. This orientation allows for maximum interaction between the molecule and the metal surface, leading to the formation of a dense and stable protective layer. The simulations also show that the nitrogen atoms of the triazole ring play a key role in binding to the copper surface atoms.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters for corrosion inhibitors. A high HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a low LUMO energy suggests a greater ability to accept electrons from the metal. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity.
For benzotriazole and its derivatives, the HOMO is typically localized on the triazole ring, consistent with the role of the nitrogen atoms as the primary sites for electron donation. The LUMO is generally distributed over the entire molecule. A smaller HOMO-LUMO gap is often associated with higher inhibition efficiency, as it implies greater reactivity and a greater tendency to interact with the metal surface.
Table 2: Representative HOMO, LUMO, and Energy Gap Values for Benzotriazole Derivatives from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Source |
| Benzotriazole | -6.89 | -0.98 | 5.91 | researchgate.net |
| 1-Hydroxybenzotriazole | -7.01 | -1.23 | 5.78 | |
| N-benzyl-1H-benzotriazole-1-carbothioamide | -6.21 | -2.13 | 4.08 | jcscp.org |
Note: The data in this table is for benzotriazole and its derivatives and is intended to be representative. Specific values for this compound are not available in the cited literature.
Reaction Kinetics and Thermodynamics
The formation of the protective film by a corrosion inhibitor is governed by the kinetics of its adsorption onto the metal surface and the thermodynamics of its interaction with the metal.
The formation of this compound is an acid-base reaction between benzotriazole (a weak acid) and diethanolamine (a weak base). The kinetics of this reaction are typically fast.
The adsorption of a corrosion inhibitor onto a metal surface is a spontaneous process, characterized by a negative Gibbs free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads provides information about the strength and nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).
For benzotriazole on copper, the adsorption is generally considered to be chemisorption, involving the formation of a Cu(I)-benzotriazolate complex. The thermodynamic parameters for the adsorption of benzotriazole can be determined from adsorption isotherms.
Table 3: Representative Thermodynamic Parameters for the Adsorption of Benzotriazole on Copper
| Parameter | Value | Conditions | Source |
| ΔG°ads | -35.2 kJ/mol | Deionized water | |
| ΔH°ads | -28.5 kJ/mol | Deionized water | |
| ΔS°ads | 22.5 J/mol·K | Deionized water |
Note: The data in this table is for benzotriazole and is intended to be representative. Specific values for this compound are not available in the cited literature.
The formation of the diethanolamine salt is expected to enhance the solubility of benzotriazole, which could influence the thermodynamics of its adsorption from aqueous solutions. The increased solubility may lead to a more favorable entropy of adsorption.
Environmental Occurrence, Fate, and Remediation Research
Environmental Transformation Pathways
Metabolite Identification and Persistence Assessment
Upon release into the environment, the persistence and transformation of benzotriazole (B28993) and diethanolamine (B148213) are of primary concern. Studies indicate that benzotriazole is notably resistant to biodegradation, leading to its persistence in various environmental compartments. nih.govk-state.eduresearchgate.net Research has shown that triazoles, in general, are not readily biodegradable. nih.gov Due to its stability, benzotriazole may persist in the environment for extended periods. k-state.edu
In contrast, diethanolamine can be metabolized. Research has shown that DEA can be incorporated into phospholipids (B1166683) through biosynthetic pathways common to endogenous alkanolamines. nih.gov Following repeated exposure, DEA can accumulate in tissues, particularly the liver and kidney. nih.gov Some studies have indicated that diethanolamine is biodegradable, with certain bacteria and acclimatized sewage populations capable of its degradation. nih.gov However, the substitution on the amine group can significantly impact its biodegradability, with some derivatives being recalcitrant. nih.gov
During advanced oxidation processes, several degradation intermediates of benzotriazole have been identified. In one study using a sulfate (B86663) radical-based AOP, eleven degradation intermediates were identified through ultra-high-resolution Orbitrap mass spectrometry. tandfonline.comtandfonline.comdp.tech Another study investigating UV/H₂O₂ and UV/TiO₂ processes identified eight organic products resulting from the transformation of 1H-BTA. rsc.org The degradation pathways often involve hydroxylation and the opening of the triazole ring. rsc.org
Advanced Remediation and Removal Technologies
The persistence of benzotriazole and the potential for diethanolamine to enter aquatic systems has spurred research into effective removal and degradation technologies.
Efficacy in Wastewater Treatment Processes
Conventional wastewater treatment plants (WWTPs) often exhibit limited removal efficiency for benzotriazole. researchgate.net However, advanced treatment processes have shown more promising results. Membrane bioreactors (MBRs) have demonstrated improved removal of BTA compared to conventional activated sludge processes, although complete removal is not always achieved.
Ozonation has been identified as a highly effective method for the removal of benzotriazoles from wastewater effluents. nih.gov Studies on various advanced oxidation processes (AOPs) have demonstrated their potential for degrading both benzotriazole and diethanolamine. nih.govcetjournal.itmdpi.com
Adsorption-Based Removal Strategies
Adsorption is a widely explored method for the removal of organic contaminants from water. Various adsorbents have been tested for their efficacy in removing benzotriazole and diethanolamine.
For benzotriazole, novel adsorbents such as Zn-Al-O binary metal oxide have shown rapid and effective removal. nih.govscilit.com The adsorption process in this case is influenced by factors like initial contaminant concentration and ionic strength, while being less affected by pH. nih.gov Activated carbon has also been investigated for BTA removal, with research focusing on modified activated carbons and other novel materials like biochar and graphene-based materials to enhance selectivity and efficiency. truegeometry.comresearchgate.net
The removal of diethanolamine from water has been successfully demonstrated using activated carbon derived from coconut shells. tandfonline.com The adsorption kinetics of DEA on activated carbon were found to follow a pseudo-second-order model, with the Langmuir isotherm providing a good fit for the equilibrium data. tandfonline.com Other research has explored the use of various adsorbents for the removal of organic chemicals, which could be applicable to diethanolamine. researchgate.net
Below is a table summarizing the adsorption capacities of different materials for benzotriazole and diethanolamine.
| Adsorbent | Target Compound | Maximum Adsorption Capacity | Reference |
| Zn-Al-O binary metal oxide | Benzotriazole | 9.51 mg g⁻¹ (without electrolytes) | nih.gov |
| Activated Carbon (from coconut shell) | Diethylenetriamine | 90.50 mg g⁻¹ | tandfonline.com |
| Biochar | Benzotriazoles | - | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Pesticides (as a proxy for organic contaminants) | - | nih.gov |
Advanced Oxidation Processes for Environmental Abatement
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic pollutants. mdpi.com Various AOPs have been investigated for the degradation of benzotriazole and diethanolamine.
Sulfate radical-based AOPs (SR-AOPs) have been shown to effectively degrade and mineralize benzotriazole. tandfonline.comtandfonline.comdp.technih.gov The degradation efficiency is influenced by pH, with alkaline conditions promoting the reaction. tandfonline.comtandfonline.comdp.tech Other AOPs, such as UV/H₂O₂ and UV/TiO₂, have also proven effective in degrading benzotriazole, with radical oxidation being the primary mechanism. rsc.org The Fenton process is another AOP that has been shown to degrade benzotriazoles. k-state.edu
For diethanolamine, UV/H₂O₂ based AOPs have been successfully employed for its degradation. cetjournal.itresearchgate.net The efficiency of this process is dependent on variables such as the initial concentrations of DEA and H₂O₂, pH, and temperature. cetjournal.it Fenton and photo-Fenton processes have also been reported to be effective in degrading various alkanolamines, including DEA. mdpi.com
The following table presents findings from studies on the degradation of benzotriazole and diethanolamine using AOPs.
| AOP System | Target Compound | Key Findings | Reference |
| Sulfate Radical-AOP | Benzotriazole | Alkaline pH promotes degradation; effective mineralization. | tandfonline.comtandfonline.comdp.tech |
| UV/H₂O₂ | Benzotriazole | Pseudo-first order degradation kinetics; radical oxidation is dominant. | rsc.org |
| UV/TiO₂ | Benzotriazole | Pseudo-first order degradation kinetics; radical oxidation is dominant. | rsc.org |
| UV/H₂O₂ | Diethanolamine | Effective degradation; efficiency depends on process variables. | cetjournal.itresearchgate.net |
| Fenton Process | Alkanolamines (including DEA) | Capable of decomposing refractory pollutants like DEA. | mdpi.com |
Advanced Studies in Chemical Biology and Pharmaceutical Lead Discovery
Role as a Chemical Building Block for Bioactive Molecules
There is no available scientific literature or research data to suggest that "Benzotriazole, diethanolamine (B148213) salt" is utilized as a direct chemical building block for the synthesis of bioactive molecules as outlined below.
Synthesis of Benzotriazole-Derived Alpha-Amino Acids
No studies have been found that describe the use of "Benzotriazole, diethanolamine salt" in the synthesis of benzotriazole-derived alpha-amino acids. Research in this area typically focuses on the reactions of benzotriazole (B28993) itself or other activated derivatives.
Modular Synthesis of Novel Heterocyclic Systems
There is no evidence in the reviewed literature to indicate that "this compound" is employed in the modular synthesis of novel heterocyclic systems.
Molecular Interactions with Biological Targets
No research has been identified that investigates the molecular interactions of "this compound" with biological targets such as enzymes or its use as a mechanistic probe in cellular pathways.
Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)
There are no published studies on the inhibitory effects of "this compound" on α-amylase, α-glucosidase, or any other enzymes. Consequently, no data is available to populate a table on this topic.
Mechanistic Probes for Cellular Pathways
The scientific literature is devoid of any research that utilizes "this compound" as a mechanistic probe to investigate cellular pathways.
Binding Interactions with Proteins and Nucleic Acids
The biological activity of benzotriazole derivatives is fundamentally linked to their ability to interact with biomacromolecules. The benzotriazole nucleus, being an isostere of the purine (B94841) found in natural nucleotides, possesses a versatile chemical structure that facilitates a wide range of binding interactions. researchgate.netnih.gov
Protein Interactions: Derivatives of benzotriazole have been shown to be effective inhibitors of various proteins, particularly kinases, by interacting with their ATP-binding sites. nih.gov The binding is often dictated by a combination of hydrophobic effects and a balance between electrostatic interactions and halogen bonding. nih.gov For instance, halogenated benzotriazoles can form salt bridges with charged residues like lysine (B10760008) or engage in halogen bonding with the backbone carbonyls of other residues within the protein's binding pocket. nih.gov The specific substitution pattern on the benzotriazole ring system determines whether the compound acts as a neutral or anionic ligand, which in turn governs its preferred binding mode. nih.gov Methylation at different nitrogen positions (N1 vs. N2) can introduce steric hindrances that prevent interaction, highlighting the specificity of these binding events. nih.gov
Nucleic Acid Interactions: The interaction of small molecules with nucleic acids is a critical aspect of drug design. Benzotriazole derivatives have been noted for their ability to interact with DNA. Some studies suggest that these compounds can function as DNA minor groove binders. mdpi.com Furthermore, certain derivatives have been shown to intercalate into DNA, disrupting its replication and interfering with the function of enzymes like DNA gyrase. This can lead to nucleic acid leakage and damage to the cell membrane. researchgate.net The coulombic interactions of salt ions with nucleic acids can significantly affect their conformational transitions and binding equilibria. nih.gov The diethanolamine salt form of benzotriazole, by influencing the ionic environment, could modulate these interactions, although specific studies are needed to confirm this.
Structure-Activity Relationship (SAR) Studies in Drug Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzotriazole scaffold. These studies systematically modify the chemical structure to identify key features responsible for biological activity and to enhance desired properties like potency and selectivity. researchgate.netopenmedicinalchemistryjournal.com
Rational Design of Derivatives for Enhanced Biological Activity
Rational drug design for benzotriazole derivatives often involves a pharmacomodulation or rigidification strategy. nih.gov By analyzing the structure of known active compounds, researchers can introduce targeted modifications to improve interactions with a biological target. For example, structural modifications such as introducing a methylene (B1212753) spacer between the benzotriazole moiety and an aromatic ring can grant greater molecular flexibility, allowing for different and potentially more favorable binding conformations. mdpi.com The position of substituents on the aromatic rings is also a critical factor that is systematically varied. mdpi.com
The synthesis of the diethanolamine salt itself is an example of rational design, where the salt is formed to improve the physicochemical properties of the parent benzotriazole, such as aqueous solubility, without compromising its core pharmacophore. smolecule.com This enhancement can lead to better handling in formulations and improved bioavailability for biological applications.
Computational Modeling for Ligand-Target Interactions
Computational methods are indispensable tools in modern drug discovery for predicting and analyzing the interactions between ligands and their biological targets. For benzotriazole derivatives, a variety of computational techniques are employed:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It has been used to support SAR studies by visualizing how different benzotriazole derivatives fit into the binding site of enzymes like human acetylcholinesterase. nih.govnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): Models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to create a reliable statistical correlation between the 3D properties of molecules and their biological activity. These models help identify the key steric and electrostatic features required for potent inhibition. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions. nih.gov
Proteochemometric Modeling (PCM): This approach integrates chemical information from ligands and genomic data from target proteins into a single machine learning model. PCM can be used to predict bioactivity and is particularly useful for identifying hits for orphan targets. nih.gov
These computational approaches help in understanding complex binding characteristics and rationally designing new derivatives with improved efficacy. umsystem.eduumsystem.edu
Development of Antifungal, Antibacterial, and Antiviral Agents
The benzotriazole scaffold is a privileged structure in the development of antimicrobial agents due to its broad spectrum of activity. nih.govjocpr.com
Antifungal Activity: Benzotriazole derivatives have been evaluated for their efficacy against various fungal species, including Candida and Aspergillus. nih.gov While some studies indicate that benzimidazole (B57391) derivatives may be more potent, certain benzotriazole compounds have shown desirable activity, particularly against C. neoformans. nih.gov The antifungal activity is influenced by factors such as the length of alkyl chains attached to the benzotriazole ring. nih.gov Additionally, metal chelates of benzotriazole derivatives have demonstrated enhanced antifungal effects compared to the ligand alone. nih.gov
Antibacterial Activity: Numerous novel benzotriazole derivatives have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. ias.ac.inmdpi.comresearchgate.net SAR studies have shown that the introduction of specific moieties, such as a 4-bromo-phenyl group, can lead to compounds with potent, broad-spectrum antibacterial activity against strains like S. aureus, B. subtilis, and P. aeruginosa. ias.ac.inresearchgate.net Hybrids of benzotriazole with other active molecules, like cephalexin, have also been developed, retaining or even broadening the antibacterial spectrum. mdpi.com
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| [4-(benzotriazol-2-yl)phenoxy]alkanoic acids | Coxsackievirus B5 (CV-B5) | Compound 56 showed potent and selective activity with an EC50 of 0.15 µM. | nih.gov |
| N-acylcephalexins | S. aureus, P. polymyxa, E. coli | N-Nicotinylcephalexin (4c) and N-(3,4,5-trimethoxybenzoyl)cephalexin (4g) exhibited a broad spectrum of activity. | mdpi.com |
| β-Amino Alcohols | Staphylococcus aureus | Compound 4e was active with a Minimum Inhibitory Concentration (MIC) of 8 µM. | acs.org |
| Triazolyl-propan-1-one Derivatives | B. subtilis, S. aureus, P. aeruginosa | Compound 19 showed favorable activity with MIC values ranging from 1.56 to 3.12 µg/mL. | ias.ac.inresearchgate.net |
Antiviral Activity: The antiviral potential of benzotriazole derivatives is extensively documented. openmedicinalchemistryjournal.com They have been screened against a wide array of DNA and RNA viruses. nih.gov Significant activity has been reported against enteroviruses like Coxsackievirus B5 (CVB5) and Poliovirus. openmedicinalchemistryjournal.comnih.gov The mechanism of action for some derivatives against CVB5 is believed to involve the early phase of infection, possibly by interfering with the viral attachment process. nih.govresearchgate.net SAR evaluations have identified the N-(4-(2H-benzo[d] openmedicinalchemistryjournal.comnih.govnih.govtriazol-2-yl)phenyl-R-amide scaffold as a promising chemical framework for developing new antiviral drugs. openmedicinalchemistryjournal.com
Exploration in Radioprotection and Photo-stabilization Research
Beyond antimicrobial applications, the benzotriazole structure is explored for its protective properties against radiation.
Q & A
Q. What are the established synthesis methods for benzotriazole, and how can yield optimization be approached?
Benzotriazole is synthesized via cyclization of o-phenylenediamine with nitrous acid (generated in situ from NaNO₂ and acetic acid). Key steps include maintaining precise temperature control (85°C for initial heating, 35–40°C for cyclization) and using seed crystals during recrystallization to improve purity. A reported yield of 67% highlights challenges in scaling due to intermediate instability and side reactions . Methodological improvements could involve real-time pH monitoring, solvent optimization, or alternative nitrosation agents.
Q. How does benzotriazole function as a corrosion inhibitor in semiconductor manufacturing?
Benzotriazole forms passivating films on copper and cobalt surfaces during chemical mechanical planarization (CMP), reducing galvanic corrosion in H₂O₂-based slurries. Its efficacy depends on slurry pH, concentration, and synergistic additives like diethanolamine, which enhances surface adsorption . Researchers should characterize inhibition using electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM) to correlate surface morphology with inhibitor performance.
Q. What are the environmental mobility and biodegradation characteristics of diethanolamine?
Diethanolamine exhibits high soil mobility (log Koc = 0.60–3.97) and low bioaccumulation potential (BCF = 2.3–3 in aquatic organisms). While readily biodegradable, its environmental risk assessment requires evaluating pH-dependent hydrolysis rates and metabolite toxicity . Standardized OECD 301 tests for biodegradation and QSAR models for mobility prediction are recommended methodologies.
Advanced Research Questions
Q. How can contradictory data on benzotriazole’s corrosion inhibition mechanisms be resolved?
Conflicting reports on benzotriazole’s performance in alkaline vs. acidic CMP slurries may arise from competing adsorption mechanisms or interactions with oxidizing agents like H₂O₂. Researchers should conduct comparative studies using in situ Raman spectroscopy to track film formation and X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry under varying conditions . Controlled experiments isolating pH, redox potential, and additive concentrations can clarify mechanistic pathways.
Q. What methodologies optimize the continuous crystallization of benzotriazole for industrial scalability?
Transitioning from batch to continuous crystallization requires solubility data across temperatures (273.15–353.15 K) and nucleation/growth kinetics analysis. ATR-UV spectroscopy can monitor supersaturation in real time, while factorial design experiments optimize parameters like cooling rate and seed crystal size . Challenges include managing polymorphism and ensuring consistent particle size distribution via antisolvent addition or temperature cycling.
Q. How does diethanolamine influence the toxicity profile of benzotriazole-based formulations?
Diethanolamine salts (e.g., mefluidide diethanolamine salt) show species-specific toxicity, with rodent studies indicating potential hepatotoxicity at high doses. Researchers must differentiate salt-specific effects from benzotriazole’s intrinsic toxicity using in vitro assays (e.g., Ames test for mutagenicity) and comparative pharmacokinetic studies. Regulatory compliance requires adherence to EPA guidelines for chronic toxicity testing and ecological risk assessments .
Q. What experimental approaches validate the role of diethanolamine in composite material synthesis?
In polyester/zeolite composites, diethanolamine acts as a surfactant modifier, improving filler dispersion. A factorial design with variables like amine salt type (e.g., cocamide diethanolamine) and surfactant concentration can optimize mechanical properties. Flexural testing, water sorption analysis, and SEM imaging quantify structural integrity and interfacial adhesion .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
